![molecular formula C11H16N2O2S B2857906 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea CAS No. 2034621-34-4](/img/structure/B2857906.png)
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea
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Description
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea, also known as THF-TMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. THF-TMU is a urea derivative that has been found to exhibit potent biological activities, making it a promising candidate for further investigation.
Scientific Research Applications
Non-racemic Atropisomeric (thio)ureas as Neutral Enantioselective Anion Receptors
Research on non-racemic atropisomeric (thio)ureas, including their synthesis and enantioselective binding properties, provides insights into the structural and electronic factors influencing their interactions with anions. These studies explore the potential of (thio)ureas in chiral recognition and separation technologies, which could extend to the chemical family of 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea for similar applications (Roussel et al., 2006).
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors
The design and biochemical evaluation of flexible (thio)ureas as acetylcholinesterase inhibitors highlight their potential in the development of therapeutic agents. The study's focus on optimizing spacer length and substituents for enhancing inhibitory activity suggests that derivatives of 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea could be explored for similar biological activities (Vidaluc et al., 1995).
Conformational Adjustments over Synthons of Urea and Thiourea Based Assemblies
This research on the conformational adjustments in urea and thiourea-based assemblies, including their self-assembly and interaction with inorganic acids, provides a foundation for understanding how the chemical structure influences molecular assembly and reactivity. Such insights are crucial for the development of novel materials and sensors based on urea and thiourea derivatives (Phukan & Baruah, 2016).
Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer
The study of urea-fluoride interactions and the resulting proton transfer mechanisms can inform the design of urea-based compounds for applications in catalysis and organocatalysis. Understanding these interactions can lead to the development of catalysts that facilitate or inhibit specific chemical reactions (Boiocchi et al., 2004).
Urea Derivatives as Cytokinin-like Activity and Adventitious Rooting Enhancement
Urea derivatives, including those similar in structure to 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea, have been shown to possess cytokinin-like activity, influencing plant cell division and differentiation. This suggests potential agricultural applications in enhancing plant growth and rooting (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(12-6-9-3-5-16-8-9)13-7-10-2-1-4-15-10/h3,5,8,10H,1-2,4,6-7H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRNVVDXCVFPLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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